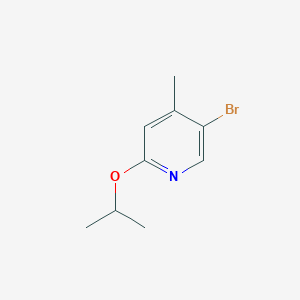

5-Bromo-2-isopropoxy-4-methylpyridine

Descripción

5-Bromo-2-isopropoxy-4-methylpyridine (CAS: 1239611-37-0) is a halogenated pyridine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol . It features a bromine atom at the 5-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring.

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPMHCTVQPXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions, which suggests its potential interaction with palladium catalysts and organoboron reagents.

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-2-isopropoxy-4-methylpyridine likely undergoes oxidative addition with palladium, forming a new Pd–C bond. This is followed by transmetalation, where an organoboron group is transferred from boron to palladium.

Biochemical Pathways

Its use in sm cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

In the context of SM cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in SM cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant. The compound is relatively stable, readily prepared, and generally environmentally benign.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-isopropoxy-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways that control cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. The impact of this compound on cellular metabolism is also significant, as it can affect the production and utilization of energy within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific sites on enzymes or proteins, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux, leading to changes in the levels of metabolites. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects. Studying the transport and distribution of this compound helps in understanding its pharmacokinetics and pharmacodynamics.

Actividad Biológica

5-Bromo-2-isopropoxy-4-methylpyridine (CAS No. 1239611-37-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methyl group, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 227.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can facilitate hydrogen bonding, while the isopropoxy group enhances lipophilicity, allowing better membrane permeability. The compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cell signaling and metabolism.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzyme functions.

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer (e.g., MDA-MB-231). The presence of bromine and isopropoxy groups appears to enhance cytotoxicity compared to other similar compounds.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.

-

Anticancer Study :

- Objective : Assess the cytotoxic effects on MDA-MB-231 breast cancer cells.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine or isopropoxy groups may yield derivatives with enhanced potency or selectivity for specific targets.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Isopropoxy | Antimicrobial, Anticancer |

| 5-Chloro-2-isopropoxy-4-methylpyridine | Chlorine instead of Bromine | Reduced potency |

| 5-Bromo-4-methoxy-2-methylpyridine | Methoxy group addition | Enhanced anticancer activity |

Comparación Con Compuestos Similares

3-Bromo-5-(2-methylpropoxy)pyridine

- Molecular Formula: C₉H₁₂BrNO (identical to the target compound)

- Molecular Weight : 230.11 g/mol

- CAS : 284040-72-8

- Key Differences: Substituent positions: Bromine at the 3-position and a 2-methylpropoxy group at the 5-position. Reactivity: The altered substituent positions may influence electronic effects (e.g., steric hindrance or resonance stabilization) during nucleophilic substitution reactions.

5-Bromo-4-methoxy-2-methylpyridine

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- CAS : 886372-61-8

- Key Differences: Substituents: Methoxy group at the 4-position instead of isopropoxy, and methyl at the 2-position. Physicochemical Properties: Lower molecular weight may enhance solubility in polar solvents compared to the bulkier isopropoxy derivative. Applications: Explicitly noted as a pharmaceutical intermediate, with higher purity (95+%) and commercial availability .

2-Bromo-3-methylpyridine

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.02 g/mol

- CAS : 3430-17-9

- Key Differences: Simpler structure: Lacks oxygen-containing substituents (isopropoxy/methoxy) and has only bromine and methyl groups. Safety: Classified under HazCom 2012, with specific handling requirements .

4-Bromo-5-chloro-2-methylpyridine

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- CAS : 1184917-16-5

- Key Differences: Dual Halogenation: Bromine at the 4-position and chlorine at the 5-position. Reactivity: The presence of two halogens may enhance electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Substituent Effects on Reactivity

Commercial Accessibility

- This compound faces availability challenges (discontinued stock for some quantities), whereas 5-Bromo-4-methoxy-2-methylpyridine is readily available with high purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.